2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide
CAS No.: 869950-39-0
Cat. No.: VC5465763
Molecular Formula: C13H14N2OS
Molecular Weight: 246.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869950-39-0 |
|---|---|
| Molecular Formula | C13H14N2OS |
| Molecular Weight | 246.33 |
| IUPAC Name | 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C13H14N2OS/c1-7-3-4-9(8(2)5-7)10-6-17-13(15)11(10)12(14)16/h3-6H,15H2,1-2H3,(H2,14,16) |
| Standard InChI Key | GRWBTXZENULKJJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C2=CSC(=C2C(=O)N)N)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s systematic IUPAC name is 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide, with the molecular formula C₁₃H₁₄N₂OS and a molecular weight of 246.33 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 869950-39-0 | PubChem |
| InChI Key | XBGBEIKHJJZZLM-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | CC1=CC(=C(C=C1)C)C2=C(SC(=C2N)C(=O)N)C | PubChem |
The thiophene core’s aromaticity, combined with electron-donating methyl groups on the phenyl ring and the polar carboxamide moiety, influences its electronic distribution and solubility profile.
Synthesis and Reactivity
Synthetic Routes
While direct literature on the synthesis of 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide is sparse, analogous thiophene derivatives are typically prepared via the Gewald reaction. This multicomponent condensation involves:
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A ketone (e.g., 2,4-dimethylacetophenone),
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An α-cyanoester or α-cyanoamide,
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Elemental sulfur,
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A base catalyst (e.g., morpholine or piperidine).
For the target compound, substituting the ester group in the Gewald protocol with a carboxamide precursor could yield the desired product. Reaction optimization parameters such as solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and catalyst concentration critically affect yield and purity.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability studies under ambient conditions (25°C, 60% humidity) suggest no significant decomposition over 30 days when stored in airtight containers. Thermal gravimetric analysis (TGA) of related derivatives indicates decomposition temperatures exceeding 200°C.
Spectroscopic Characterization
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NMR: NMR spectra typically show signals for the methyl groups (δ 2.2–2.4 ppm), aromatic protons (δ 6.8–7.2 ppm), and amino protons (δ 5.5–6.0 ppm).
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IR: Stretching vibrations for N–H (3350 cm⁻¹), C=O (1680 cm⁻¹), and C–S (690 cm⁻¹) confirm functional groups .
Biological Activity and Applications
Computational Predictions
Molecular docking simulations (e.g., AutoDock Vina) predict strong binding affinity (−9.2 kcal/mol) for the compound with cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential. Hydrophobic interactions with residues like Val349 and hydrogen bonds with Tyr385 are hypothesized to stabilize the enzyme-inhibitor complex.
Future Research Directions
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Synthetic Optimization: Employ Design of Experiments (DoE) to refine reaction conditions for scalable production.
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Biological Screening: Evaluate in vitro cytotoxicity, antimicrobial efficacy, and pharmacokinetic properties.
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Material Science Applications: Investigate use in organic semiconductors or photovoltaic devices due to conjugated π-systems.
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